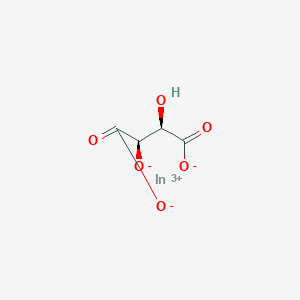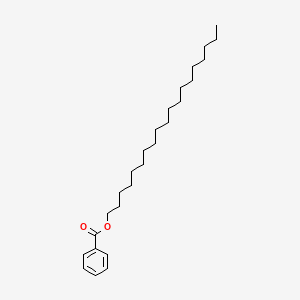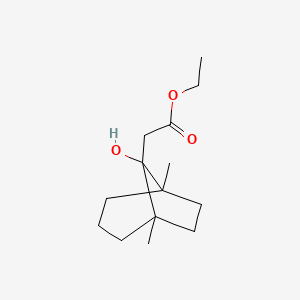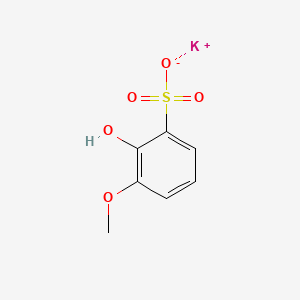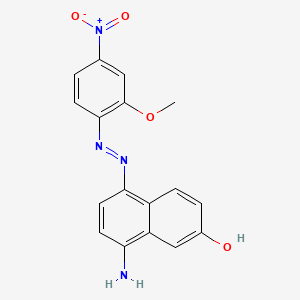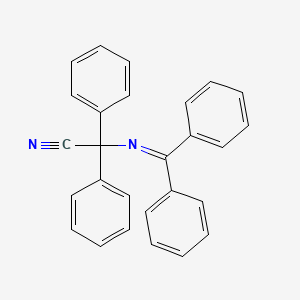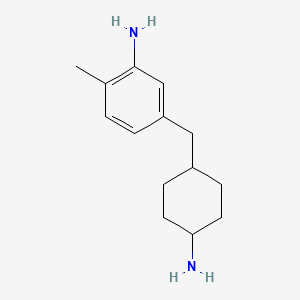
Lead bis(didodecylbenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2. It is a lead-based compound where lead is coordinated with two didodecylbenzenesulphonate ligands. This compound is known for its unique properties and applications in various fields, including industrial and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lead bis(didodecylbenzenesulphonate) typically involves the reaction of lead salts with didodecylbenzenesulphonic acid. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .
Industrial Production Methods: In industrial settings, the production of lead bis(didodecylbenzenesulphonate) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Lead bis(didodecylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: It can be reduced to form lead metal and other reduced species.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Lead oxides and sulphonate derivatives.
Reduction: Lead metal and reduced organic compounds.
Substitution: New organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lead bis(didodecylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is used in the production of specialized materials and as an additive in lubricants and coatings .
Wirkmechanismus
The mechanism of action of lead bis(didodecylbenzenesulphonate) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt normal cellular functions by binding to proteins and altering their activity. This can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Lead bis(methanesulphonate): Similar in structure but with methanesulphonate ligands.
Lead bis(tetrafluoroborate): Contains tetrafluoroborate ligands instead of didodecylbenzenesulphonate.
Lead bis(acetate): Features acetate ligands and is commonly used in different industrial applications .
Uniqueness: Lead bis(didodecylbenzenesulphonate) is unique due to its specific ligand structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other lead-based compounds .
Eigenschaften
CAS-Nummer |
85865-92-5 |
|---|---|
Molekularformel |
C60H106O6PbS2 |
Molekulargewicht |
1195 g/mol |
IUPAC-Name |
2,3-didodecylbenzenesulfonate;lead(2+) |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
InChI-Schlüssel |
XIUZFTGZFZPSIO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


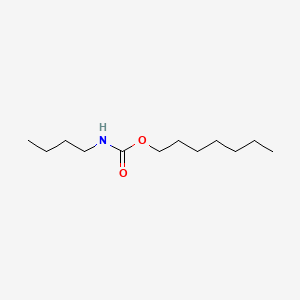
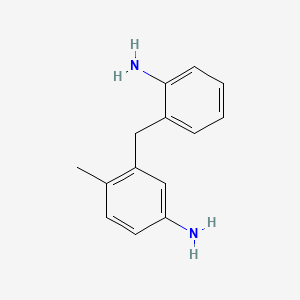
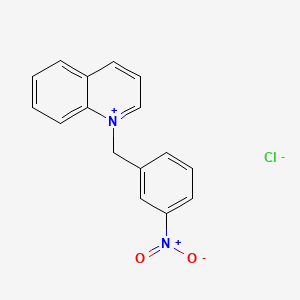


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
